molecular formula C6H13O10P B1222592 6-Phosphogluconic acid CAS No. 921-62-0

6-Phosphogluconic acid

Cat. No. B1222592
CAS RN: 921-62-0
M. Wt: 276.14 g/mol
InChI Key: BIRSGZKFKXLSJQ-SQOUGZDYSA-N
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Description

Synthesis Analysis

6-Phosphogluconic acid is synthesized from glucose-6-phosphate by the enzyme glucose-6-phosphate dehydrogenase in a two-step process. Initially, glucose-6-phosphate is oxidized to 6-phosphoglucono-δ-lactone, which is subsequently hydrolyzed to 6-phosphogluconate (Seegmiller & Horecker, 1952).

Molecular Structure Analysis

The molecular structure of this compound comprises a six-carbon chain with a carboxylic acid group at one end and a phosphate group at the other, indicating its dual functionality in various biochemical reactions.

Chemical Reactions and Properties

This compound undergoes oxidative decarboxylation by 6-phosphogluconate dehydrogenase to produce ribulose-5-phosphate in the pentose phosphate pathway. This reaction not only contributes to the cellular pool of NADPH but also forms ribose-5-phosphate, essential for nucleotide synthesis (O'Connell & Meloche, 1982).

Scientific Research Applications

Metabolic Pathway Studies

6-Phosphogluconic acid has been identified as a significant intermediate in various metabolic pathways. Research has shown its importance in the oxidative decarboxylation process, forming ketopentose and ribulose-5-phosphate in liver and bone marrow metabolism (Seegmiller & Horecker, 1952). Additionally, its role in the enzymatic oxidation of glucosemonophosphate, leading to its fermentation by yeast macerate, highlights a potential pathway different from fermentative breakdown (Lipmann, 1936).

Enzymatic Activity and Inhibition

This compound is a known inhibitor of ribulose-1, 5-diphosphate carboxylase, an enzyme critical in the photosynthetic process. Its inhibitory action, possibly due to its unique presence in the oxidative cycle, suggests a regulatory role in photosynthesis and cellular metabolism (Chu & Bassham, 1972).

Biomedical Applications

In medical research, this compound has been utilized in various studies. For instance, its activity was measured in vaginal fluid samples as a potential screening method for gynecological cancers, demonstrating its potential in diagnostic applications (Longnecker & White, 1965).

Nanotechnology and Drug Delivery

Recent advancements have explored the use of this compound in nanotechnology. A study demonstrated the formation of ionic hydrogels based on chitosan cross-linked with 6-phosphogluconic trisodium salt for potential use in drug delivery systems. This innovative approach highlights its utility in topical administration and wound dressing (Martínez-Martínez et al., 2018).

Chemical Kinetics and Metabolic Networks

This compound is also significant in studying the kinetics of chemical reactions within metabolic networks. For example, its role in the pentose-phosphate pathway and its isomerisation processes provide insights into biochemical systems at a molecular level (Sadet et al., 2018).

Mechanism of Action

Target of Action

The primary target of 6-Phosphogluconic acid is the enzyme 6-Phosphogluconate Dehydrogenase (6PGD) . This enzyme plays a key role in the metabolism and function of regulatory T cells .

Mode of Action

This compound interacts with its target, 6PGD, in the oxidative phase of the Pentose Phosphate Pathway (PPP). It is converted to ribulose 5-phosphate by phosphogluconate dehydrogenase, in an oxidative decarboxylation which also produces NADPH .

Biochemical Pathways

This compound is involved in the Pentose Phosphate Pathway (PPP) and the Entner–Doudoroff pathway . In the oxidative phase of the PPP, it is converted to ribulose 5-phosphate by phosphogluconate dehydrogenase, producing NADPH in the process . In the Entner-Doudoroff pathway, it may be acted upon by 6-phosphogluconate dehydratase to produce 2-keto-3-deoxy-6-phosphogluconate .

Pharmacokinetics

Glucose enters the cell via glucose transporter 1 (Glut1) and is metabolized to glucose 6-phosphate (G6P), which can enter the PPP .

Result of Action

The action of this compound results in substantial changes in cellular metabolism. Blocking 6PGD in the oxidative PPP can lead to a reduction of regulatory T cells’ suppressive function and shifts toward Th1, Th2, and Th17 phenotypes . This can lead to the development of fetal inflammatory disorder in mice models . Metabolically, 6PGD-blocked Tregs show improved glycolysis and enhanced non-oxidative PPP to support nucleotide biosynthesis .

Action Environment

It is known that the compound plays a role in cellular metabolism, which can be influenced by factors such as nutrient availability and cellular energy status .

Safety and Hazards

According to the safety data sheet, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation . In case of skin contact, wash off with soap and plenty of water .

Future Directions

The present study might provide the foundation to investigate 6-phosphogluconate dehydrogenase as a potential target against leishmaniasis . Blocking 6-phosphogluconate dehydrogenase in the oxidative PPP resulted in substantial reduction of Tregs suppressive function and shifts toward Th1, Th2, and Th17 phenotypes which led to the development of fetal inflammatory disorder in mice model . These results uncover a critical role of 6PGD in modulating Tregs plasticity and function, which qualifies it as a novel metabolic checkpoint for immunotherapy applications .

properties

IUPAC Name

(2R,3S,4R,5R)-2,3,4,5-tetrahydroxy-6-phosphonooxyhexanoic acid
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InChI

InChI=1S/C6H13O10P/c7-2(1-16-17(13,14)15)3(8)4(9)5(10)6(11)12/h2-5,7-10H,1H2,(H,11,12)(H2,13,14,15)/t2-,3-,4+,5-/m1/s1
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InChI Key

BIRSGZKFKXLSJQ-SQOUGZDYSA-N
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Canonical SMILES

C(C(C(C(C(C(=O)O)O)O)O)O)OP(=O)(O)O
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Isomeric SMILES

C([C@H]([C@H]([C@@H]([C@H](C(=O)O)O)O)O)O)OP(=O)(O)O
Source PubChem
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Molecular Formula

C6H13O10P
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DSSTOX Substance ID

DTXSID00872623
Record name 6-Phospho-D-gluconic acid
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Molecular Weight

276.14 g/mol
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Physical Description

Barium salt hydrate: White powder; [Sigma-Aldrich MSDS], Solid
Record name 6-Phosphogluconic acid
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CAS RN

921-62-0
Record name 6-Phosphogluconic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is 6-phosphogluconic acid and what is its role in cellular metabolism?

A: this compound is a key intermediate in the pentose phosphate pathway (PPP), a metabolic pathway that branches from glycolysis. [] It plays a crucial role in generating NADPH and pentose sugars, essential for various cellular processes.

Q2: How does this compound contribute to NADPH production?

A: this compound is oxidized by the enzyme 6-phosphogluconate dehydrogenase, producing NADPH and ribulose-5-phosphate. [, , ] This reaction is a major source of NADPH, essential for reductive biosynthesis and antioxidant defense.

Q3: What is the significance of the pentose phosphate pathway in relation to this compound?

A: The pentose phosphate pathway, with this compound as a key intermediate, provides precursors for nucleotide biosynthesis and NADPH for various metabolic functions. [, ] Its activity is crucial for cellular growth, antioxidant defense, and biosynthesis of essential molecules.

Q4: Can you explain the role of 6-phosphogluconolactonase in the context of this compound metabolism?

A: 6-Phosphogluconolactonase hydrolyzes 6-phosphoglucono-δ-lactone, the immediate product of glucose-6-phosphate dehydrogenase, to form this compound. This step is crucial for the continuation of the pentose phosphate pathway. []

Q5: How does boron interact with this compound in plants?

A: In plants, borate can associate with this compound, forming a complex that inhibits 6-phosphogluconate dehydrogenase activity. [] This interaction influences the partitioning of carbon flux between glycolysis and the pentose phosphate pathway.

Q6: Are there any studies investigating the metabolism of this compound in specific organisms?

A: Yes, research has explored this compound metabolism in various organisms, including bacteria like Shigella flexneri [], the fungus Ustilago maydis [, ], and fish like Salmo gairdnerii []. These studies highlight the diverse metabolic adaptations and importance of this pathway across different life forms.

Q7: What is the molecular formula and weight of this compound?

A7: The molecular formula of this compound is C6H13O10P, and its molecular weight is 276.12 g/mol.

Q8: What is the role of this compound in enzymatic reactions?

A: this compound serves as the substrate for 6-phosphogluconate dehydrogenase, a key enzyme in the pentose phosphate pathway. [, , ] This enzyme catalyzes the oxidative decarboxylation of this compound, producing NADPH, ribulose-5-phosphate, and carbon dioxide.

Q9: How is this compound typically measured in biological samples?

A: Several methods are employed to measure this compound levels. These include spectrophotometric assays coupled to the 6-phosphogluconate dehydrogenase reaction, where NADPH production is monitored. [, ] Additionally, techniques like capillary electrophoresis-time-of-flight mass spectrometry (CE-TOFMS) can provide comprehensive metabolic profiling, including this compound levels. [] Radioactive isotope labeling, such as using 14C-labeled glucose, can also be used to trace the metabolic fate of this compound. []

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